Carbonochloridimidothioic acid, [(4-methylphenyl)sulfonyl]-, methyl ester
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Overview
Description
Carbonochloridimidothioic acid, [(4-methylphenyl)sulfonyl]-, methyl ester is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a carbonochloridimidothioic acid group attached to a [(4-methylphenyl)sulfonyl] group, with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonochloridimidothioic acid, [(4-methylphenyl)sulfonyl]-, methyl ester typically involves the reaction of [(4-methylphenyl)sulfonyl] chloride with methyl isothiocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbonochloridimidothioic acid, [(4-methylphenyl)sulfonyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbonochloridimidothioic acid, [(4-methylphenyl)sulfonyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Carbonochloridimidothioic acid, [(4-methylphenyl)sulfonyl]-, methyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(4-methylphenyl)sulfonyl]acetic acid
- 2-(4-methylsulfonyl phenyl) indole derivatives
Uniqueness
Carbonochloridimidothioic acid, [(4-methylphenyl)sulfonyl]-, methyl ester is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Compared to similar compounds, it offers a different set of chemical properties and biological activities, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
2973-83-3 |
---|---|
Molecular Formula |
C9H10ClNO2S2 |
Molecular Weight |
263.8 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfonyl-1-methylsulfanylmethanimidoyl chloride |
InChI |
InChI=1S/C9H10ClNO2S2/c1-7-3-5-8(6-4-7)15(12,13)11-9(10)14-2/h3-6H,1-2H3 |
InChI Key |
OMNLXDKGYOPXLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(SC)Cl |
Origin of Product |
United States |
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